1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
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Overview
Description
1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a borabicyclo[2.2.2]octane core, a pyridine ring, and multiple oxygen atoms. Its molecular formula is C10H13BLiNO3, and it has a molecular weight of 212.97 g/mol .
Preparation Methods
The synthesis of 1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the reaction of pyridine derivatives with boron-containing reagents. One common synthetic route includes the use of lithium as a catalyst. The reaction is carried out under inert atmospheric conditions at temperatures ranging from 2-8°C . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is a common site for substitution.
Scientific Research Applications
1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The borabicyclo[2.2.2]octane core plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparison with Similar Compounds
1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide can be compared with other similar compounds, such as:
Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide: This compound shares a similar structure but differs in the presence of a lithium atom.
8-azabicyclo[3.2.1]octane: This compound has a different bicyclic core but is studied for similar biological activities.
The uniqueness of 1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[22
Properties
Molecular Formula |
C11H15BNO4- |
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Molecular Weight |
236.05 g/mol |
IUPAC Name |
2-methoxy-6-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)pyridine |
InChI |
InChI=1S/C11H15BNO4/c1-11-6-15-12(16-7-11,17-8-11)9-4-3-5-10(13-9)14-2/h3-5H,6-8H2,1-2H3/q-1 |
InChI Key |
KOAYZTNKLFYKMB-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=NC(=CC=C3)OC |
Origin of Product |
United States |
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